molecular formula C11H16ClNO B13269617 4-(1-Amino-2,2-dimethylpropyl)-2-chlorophenol

4-(1-Amino-2,2-dimethylpropyl)-2-chlorophenol

Cat. No.: B13269617
M. Wt: 213.70 g/mol
InChI Key: YFBFSBICAJPMKP-UHFFFAOYSA-N
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Description

4-(1-Amino-2,2-dimethylpropyl)-2-chlorophenol is an organic compound with a unique structure that includes an amino group, a dimethylpropyl group, and a chlorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2,2-dimethylpropyl)-2-chlorophenol typically involves the reaction of 2-chlorophenol with 1-amino-2,2-dimethylpropane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2,2-dimethylpropyl)-2-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and chlorophenol groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-(1-Amino-2,2-dimethylpropyl)-2-chlorophenol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-2,2-dimethylpropyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The amino group and chlorophenol moiety play crucial roles in its activity, potentially interacting with enzymes, receptors, or other biomolecules to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Amino-2,2-dimethylpropyl)-3-methylphenol: Similar structure but with a methyl group instead of a chlorine atom.

    (1-Amino-2,2-dimethylpropyl)phosphinic acid: Contains a phosphinic acid group instead of a chlorophenol moiety.

Uniqueness

4-(1-Amino-2,2-dimethylpropyl)-2-chlorophenol is unique due to the presence of both the amino group and the chlorophenol moiety, which confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H16ClNO

Molecular Weight

213.70 g/mol

IUPAC Name

4-(1-amino-2,2-dimethylpropyl)-2-chlorophenol

InChI

InChI=1S/C11H16ClNO/c1-11(2,3)10(13)7-4-5-9(14)8(12)6-7/h4-6,10,14H,13H2,1-3H3

InChI Key

YFBFSBICAJPMKP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC(=C(C=C1)O)Cl)N

Origin of Product

United States

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